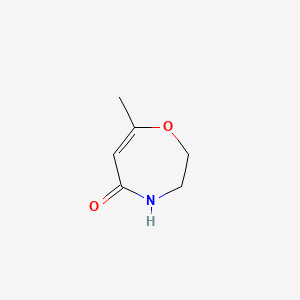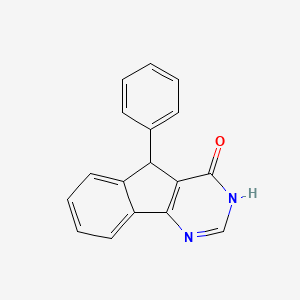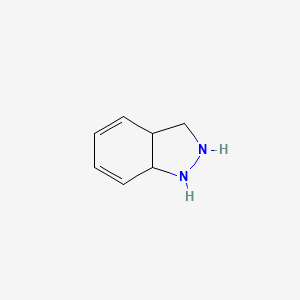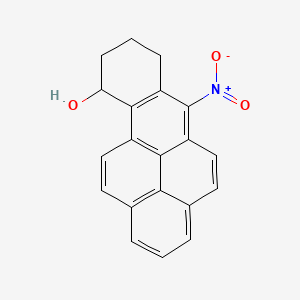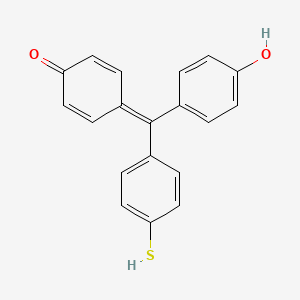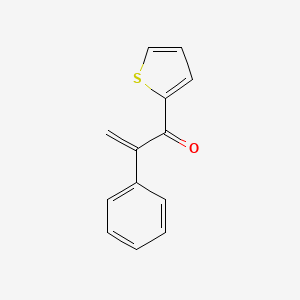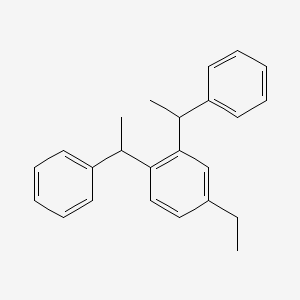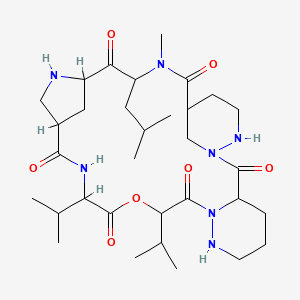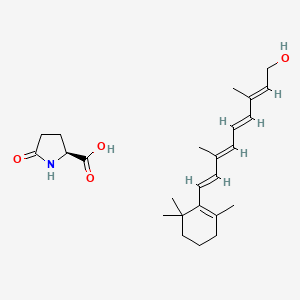
4-(Formylhydroxyamino)benzoic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 5140, auch bekannt als AISI 5140 oder SAE 5140, ist ein Chrom-Molybdän-Legierungsstahl. Diese Verbindung wird in verschiedenen Branchen aufgrund ihrer hervorragenden mechanischen Eigenschaften wie hoher Festigkeit, Härte und Verschleißfestigkeit weit verbreitet eingesetzt. Sie wird häufig bei der Herstellung von Bauteilen und Teilen verwendet, die eine hohe Haltbarkeit und Zähigkeit erfordern, wie z. B. Zahnräder, Wellen und Achsen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von CCRIS 5140 beinhaltet die Legierung von Eisen mit Chrom, Molybdän und anderen Elementen. Die typische Zusammensetzung umfasst:
- Eisen (Fe): 97,395-98,07%
- Mangan (Mn): 0,700-0,900%
- Chrom (Cr): 0,700-0,900%
- Kohlenstoff ©: 0,380-0,430%
- Silizium (Si): 0,150-0,300%
- Schwefel (S): ≤ 0,0400%
- Phosphor (P): ≤ 0,0350% .
Industrielle Produktionsmethoden
Die industrielle Produktion von CCRIS 5140 umfasst typischerweise Verfahren wie Induktionserwärmungschromierung (IHC) und Chromierung in Kastenöfen (BFHC). Diese Verfahren verbessern die Oberflächenhärte und Verschleißfestigkeit der Legierung durch die Bildung von Chromcarbidbeschichtungen auf der Stahloberfläche .
Chemische Reaktionsanalyse
Reaktionstypen
CCRIS 5140 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Legierung kann bei hohen Temperaturen eine Oxidschicht auf ihrer Oberfläche bilden.
Reduktion: Reduktionsreaktionen können während der Wärmebehandlungsprozesse auftreten.
Substitution: Substitutionsreaktionen können auftreten, wenn Legierungselemente während des Produktionsprozesses hinzugefügt oder ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit CCRIS 5140 verwendet werden, umfassen Chromquellen, Halogenidaktivatoren und Kohlenstoffquellen. Die Reaktionsbedingungen variieren je nach den gewünschten Eigenschaften des Endprodukts, wie z. B. der Chromierungstemperatur und der Art der Chromquellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chromcarbidbeschichtungen, die die Härte und Verschleißfestigkeit der Legierung verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CCRIS 5140 involves alloying iron with chromium, molybdenum, and other elements. The typical composition includes:
- Iron (Fe): 97.395-98.07%
- Manganese (Mn): 0.700-0.900%
- Chromium (Cr): 0.700-0.900%
- Carbon ©: 0.380-0.430%
- Silicon (Si): 0.150-0.300%
- Sulfur (S): ≤ 0.0400%
- Phosphorous (P): ≤ 0.0350% .
Industrial Production Methods
Industrial production of CCRIS 5140 typically involves processes such as induction heating chromizing (IHC) and box-type furnace heating chromizing (BFHC). These methods enhance the surface hardness and wear resistance of the alloy by forming chromium carbide coatings on the steel surface .
Analyse Chemischer Reaktionen
Types of Reactions
CCRIS 5140 undergoes various chemical reactions, including:
Oxidation: The alloy can form an oxide layer on its surface when exposed to high temperatures.
Reduction: Reduction reactions can occur during heat treatment processes.
Substitution: Substitution reactions can occur when alloying elements are added or replaced during the production process.
Common Reagents and Conditions
Common reagents used in the reactions involving CCRIS 5140 include chromium sources, halide activators, and carbon sources. The reaction conditions vary depending on the desired properties of the final product, such as chromizing temperature and type of chromium sources .
Major Products Formed
The major products formed from these reactions include chromium carbide coatings, which enhance the hardness and wear resistance of the alloy .
Wissenschaftliche Forschungsanwendungen
CCRIS 5140 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Untersuchung von Legierungszusammensetzungen und deren Auswirkungen auf die mechanischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Biokompatibilität und seinen potenziellen Einsatz in biomedizinischen Implantaten.
Medizin: Untersucht auf seinen potenziellen Einsatz in chirurgischen Instrumenten und medizinischen Geräten.
Wirkmechanismus
Der Mechanismus, durch den CCRIS 5140 seine Wirkung entfaltet, beruht hauptsächlich auf der Bildung von Chromcarbidbeschichtungen auf seiner Oberfläche. Diese Beschichtungen verbessern die Härte, Verschleißfestigkeit und Korrosionsbeständigkeit der Legierung. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Wechselwirkung zwischen Chrom- und Kohlenstoffatomen, die zur Bildung einer starken und dauerhaften Oberflächenschicht führt .
Wirkmechanismus
The mechanism by which CCRIS 5140 exerts its effects is primarily through the formation of chromium carbide coatings on its surface. These coatings enhance the hardness, wear resistance, and corrosion resistance of the alloy. The molecular targets and pathways involved include the interaction between chromium and carbon atoms, leading to the formation of a strong and durable surface layer .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu CCRIS 5140 umfassen andere Chrom-Molybdän-Legierungsstähle, wie z. B.:
- AISI 4130
- AISI 4140
- AISI 4340
Einzigartigkeit
CCRIS 5140 ist aufgrund seiner spezifischen Zusammensetzung und der daraus resultierenden mechanischen Eigenschaften einzigartig. Es bietet ein Gleichgewicht aus Festigkeit, Härte und Verschleißfestigkeit, wodurch es sich für eine Vielzahl von Anwendungen eignet. Im Vergleich zu anderen ähnlichen Verbindungen bietet CCRIS 5140 eine hervorragende Härtbarkeit und Bearbeitbarkeit, was es zu einer beliebten Wahl in verschiedenen Branchen macht .
Eigenschaften
CAS-Nummer |
73747-10-1 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ethyl 4-[formyl(hydroxy)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)8-3-5-9(6-4-8)11(14)7-12/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
ZEJSRIHJKOVMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




